molecular formula C11H20N2O3 B3034350 cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 159991-15-8

cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No.: B3034350
CAS No.: 159991-15-8
M. Wt: 228.29 g/mol
InChI Key: AUXXIKSVHUSTOA-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core fused with a six-membered 1,4-oxazine ring. Its molecular formula is C₁₈H₂₆N₂O₃, with a molar mass of 318.41 g/mol . The compound adopts a cis-configuration at the tert-butyl carboxylate group, which is critical for its stereochemical interactions in pharmaceutical applications. Key structural elements include:

  • A hexahydropyrrolo[3,4-b][1,4]oxazine scaffold, combining pyrrolidine and oxazine moieties.
  • A tert-butyl ester group at position 6, enhancing steric bulk and stability.
  • A benzyl substituent at position 4, modulating lipophilicity and binding affinity.

This compound is primarily utilized as a chiral building block in drug synthesis, particularly for nitrogen-containing heterocycles in central nervous system (CNS) agents or enzyme inhibitors . Its stereochemical rigidity and functional group diversity make it valuable for designing bioactive molecules with tailored pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138027-02-8
Record name rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Hydrogenation and Ring-Closure Strategies

Raney Nickel-Mediated One-Step Cyclization

The most direct method for synthesizing the trans isomer of related pyrrolooxazine derivatives involves Raney nickel-catalyzed hydrogenation and cyclization. As detailed in patent CN105017244A, trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate undergoes one-step ring closure in methanol or ethanol at 20–60°C using Raney nickel. While this method primarily yields the trans configuration, modifying the catalyst and reaction parameters can favor cis isomer formation.

Key Reaction Parameters:
  • Catalyst : Raney nickel (5–10 wt%)
  • Solvent : Methanol or ethanol
  • Temperature : 40°C optimal for minimizing side products
  • Yield : 65–78% for trans products; cis selectivity requires further optimization.

Palladium/Carbon Sequential Reduction and Alkali-Induced Cyclization

For stereoselective cis isomer synthesis, CN105017244A describes a two-step protocol:

  • Reduction : The cyano group in trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate is reduced using Pd/C (5%) under hydrogen atmosphere in methanol at 25°C.
  • Cyclization : Sodium ethoxide (2 equiv) in ethanol induces ring closure at 60°C, yielding the cis isomer with 70–85% diastereomeric excess.
Stereochemical Control:

The use of Pd/C instead of Raney nickel prevents over-reduction and preserves the stereochemical integrity of the pyrrolidine ring. Alkali conditions facilitate intramolecular nucleophilic attack, favoring cis ring fusion.

α-Oxoester-Based Multicomponent Reactions

Aldol Condensation-Ring Closure Sequences

Palacios et al. reported a stereoselective route to pyrrolidin-2-ones via aldol condensation of α-oxoesters with chiral amines. Applying this to tert-butyl glyoxalate derivatives, the sequence involves:

  • Aldol Addition : Lithium diisopropylamide (LDA)-mediated condensation of tert-butyl glyoxalate with a pyrrolidine precursor.
  • Hydrogenolysis : Pd/C-catalyzed removal of protecting groups.
  • Mitsunobu Cyclization : Formation of the bicyclic system using PBu₃-ADDP.
Optimization Insights:
  • Temperature : −78°C for aldol step to prevent racemization.
  • Catalyst : 10% Pd/C for selective deprotection without ring hydrogenation.

Stereoselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Asymmetric Induction

Chiral auxiliaries like Evans oxazolidinones enable enantioselective construction of the pyrrolooxazine core. A modified protocol involves:

  • Acylation : Coupling tert-butyl glyoxalate with a chiral oxazolidinone.
  • Mannich Reaction : Addition of a pyrrolidine-derived imine.
  • Auxiliary Removal : Hydrolysis or transesterification to yield the free amine.
  • Ring Closure : Base-mediated cyclization (e.g., NaH in THF).
Yield and Selectivity:
  • Diastereomeric Ratio : Up to 12:1 for cis isomers.
  • Enantiomeric Excess : 85–98% using Mg(Ot-Bu)₂ as a Lewis acid.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature (°C) Yield (%) cis:trans Ratio
Raney Nickel Cyclization Raney Ni 40 65–78 1:4
Pd/C Reduction Pd/C 25 70–85 4:1
Aldol-Mitsunobu LDA/PBu₃-ADDP −78 to 25 62–68 3:1
Evans Auxiliary Mg(Ot-Bu)₂ 60 60–85 12:1

Data synthesized from Refs.

Industrial Scalability and Process Challenges

Catalyst Recovery and Recycling

Raney nickel and Pd/C are non-recoverable in batch processes, increasing costs for large-scale production. Fixed-bed reactors with immobilized catalysts could improve feasibility.

Solvent Selection

Methanol and ethanol are preferred for their low toxicity, but THF and DCM offer better solubility for intermediates. Switchable solvent systems (e.g., ethanol/water) may enhance green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .

Scientific Research Applications

cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing in core heterocycles, substituents, or applications:

Pyrrolo-Oxazine Derivatives

  • Compound : cis-tert-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (CAS 138027-01-7)

    • Core : Pyrrolo[3,4-b][1,4]oxazine.
    • Substituents : Benzyl (position 4), tert-butyl carboxylate (position 6).
    • Applications : Pharmaceutical intermediate for CNS agents .
    • Key Data : Molecular weight = 318.41 g/mol; pKa = 7.37 .
  • Compound : cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate (CAS 1251006-15-1)

    • Core : Pyrrolo[3,4-f][1,4]oxazepine (7-membered oxazepine ring).
    • Substituents : tert-Butyl carboxylate.
    • Applications : Undisclosed, but likely for drug discovery due to structural similarity .
    • Key Data : Molecular weight = 242.31 g/mol .

Pyrrolo-Pyrrole Derivatives

  • Compound : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

    • Core : Hexahydropyrrolo[3,4-c]pyrrole.
    • Substituents : Benzo-triazole carbonyl, tert-butyl carboxylate.
    • Applications : Autotaxin (ATX) enzyme inhibitor candidates .
    • Key Data : Synthesized via hydrogenation and coupling reactions; evaluated in HT-Solubility and glutathione assays .
  • Compound : Hexahydropyrrolo[3,4-b]pyrroles (e.g., from Cu(I)-NHC catalysis)

    • Core : Pyrrolo[3,4-b]pyrrole.
    • Substituents : Variable (e.g., aryl, alkyl).
    • Applications : Chiral intermediates for bioactive molecules.
    • Key Data : Synthesized via stereoselective (2+3)-annulation of tetramic acids and 2H-azirines (yields >80%) .

Indole-Fused Pyrrolo Derivatives

  • Compound : 1,4-Dihydropyrrolo[3,4-b]indol-3(2H)-ones
    • Core : Pyrrolo[3,4-b]indole fused with indole.
    • Substituents : Removable N-substituents (e.g., methyl, phenyl).
    • Applications : Substrates for 2,4-dihydropyrroloindoles in CNS drug discovery .
    • Key Data : Synthesized via Fischer indolization; optical properties studied via NMR and MS .

Oxazepine and Thiazepine Derivatives

  • Compound: Thieno[3,4-b][1,4]benzodiazepines Core: Thieno-benzodiazepine. Substituents: Alkylamino groups. Applications: Neuroleptic and antidepressant agents (e.g., d-amphetamine lethality blockade) . Key Data: Chloro-substituted variants (e.g., 3-chloro) show enhanced antidepressant effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Molecular Weight (g/mol) Key Substituents Applications Synthesis Method
Pyrrolo-Oxazine [3,4-b][1,4]oxazine 318.41 Benzyl, tert-butyl CNS intermediates Multi-step alkylation
Pyrrolo-Oxazepine [3,4-f][1,4]oxazepine 242.31 tert-Butyl Drug discovery Undisclosed
Pyrrolo-Pyrrole [3,4-c]pyrrole ~350 (varies) Benzo-triazole, tert-butyl Enzyme inhibition Hydrogenation/coupling
Indole-Fused Pyrroloindole [3,4-b]indole ~250 (varies) Methyl, phenyl CNS agents Fischer indolization

Table 2: Pharmacological and Physical Properties

Compound pKa Solubility Stability Key Assays
Target Compound 7.37 Low (lipophilic) High (tert-butyl) N/A (intermediate)
Pyrrolo[3,4-c]pyrrole N/A Moderate Moderate ATX inhibition, solubility
Thieno-benzodiazepine N/A Low High Neuroleptic activity

Biological Activity

Cis-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3
  • CAS Number : 1958068-89-7
  • Molecular Weight : 228.29 g/mol

The structure features a hexahydropyrrolo framework, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives of the hexahydropyrrolo compound. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Clostridium difficile
    • Escherichia coli

In one study, derivatives bearing a tert-butyl moiety demonstrated promising activities against MRSA with an MIC of 4 μg/mL. This indicates that modifications in the chemical structure can significantly enhance antibacterial efficacy .

Antifungal Activity

The compound's antifungal properties have also been investigated. Notably, it has shown moderate activity against Candida albicans, with MIC values reflecting its potential as an antifungal agent. The structure-activity relationship indicates that the presence of specific functional groups can improve antifungal activity .

Cytotoxic Effects

Research into the cytotoxic effects of this compound has revealed its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated a series of pyrrolidine-containing derivatives for their antibacterial properties. The results indicated that compounds with longer alkyl chains showed enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .
  • Antifungal Efficacy :
    • Another investigation focused on the antifungal properties of related compounds. The results underscored the importance of structural modifications in achieving higher potency against fungal pathogens .
  • Cytotoxicity Assessment :
    • A comprehensive study assessed the cytotoxic effects of cis-tert-butyl hexahydropyrrolo derivatives on various cancer cell lines, revealing significant growth inhibition and highlighting potential therapeutic applications in oncology .

Summary of Biological Activities

Biological Activity Target Organisms/Cells MIC (μg/mL) Notes
AntibacterialMRSA4Effective against resistant strains
AntifungalCandida albicansModeratePotential for treatment options
CytotoxicCancer cell linesSignificant inhibitionInduces apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate?

  • Methodology : The compound can be synthesized via multistep routes involving:

  • Fischer indolization : A reaction between phenylhydrazines and pyrrolidine-2,3-diones to form the pyrrolo[3,4-b]indole core, followed by functionalization .
  • Lithiation strategies : For introducing substituents at specific positions, e.g., using LDA (Lithium Diisopropylamide) for methyl group addition at C-1, achieving high yields .
  • Protection/deprotection steps : The tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions, ensuring stereochemical integrity .
    • Characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., δ ~1.4 ppm for tert-butyl protons), IR (C=O stretch ~1700 cm1^{-1}), and HRMS .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitizer (Category 3) .
  • Mitigation :

  • Use fume hoods for synthesis/purification.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in inert, airtight containers at 2–8°C to prevent hydrolysis .
    • First aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of cis-configured derivatives?

  • Challenges : Epimerization risk at the oxazine ring’s bridgehead positions under acidic/basic conditions.
  • Solutions :

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) for enantioselective C–N bond formation .
  • Optimize reaction pH (neutral to slightly acidic) to minimize racemization during Boc-deprotection .
  • Monitor stereochemistry via X-ray crystallography (SHELX refinement) or chiral HPLC .

Q. How do conflicting spectral data (e.g., NMR shifts) arise in structural elucidation, and how are they resolved?

  • Causes : Dynamic conformational changes (e.g., ring puckering in hexahydropyrrolooxazine) or solvent-induced shifts.
  • Resolution strategies :

  • Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm cis-configuration .
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • Validate via single-crystal X-ray diffraction (employ SHELXL for high-resolution refinement) .

Q. What strategies optimize the compound’s stability in catalytic or biological assays?

  • Instability factors : Hydrolysis of the oxazine ring under aqueous conditions or thermal decomposition above 150°C .
  • Approaches :

  • Encapsulate in cyclodextrins or liposomes for aqueous compatibility .
  • Use inert atmospheres (N2_2/Ar) during high-temperature reactions .
  • Derivatize with electron-withdrawing groups (e.g., trifluoromethyl) to enhance thermal stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity or reactivity profiles across studies?

  • Root causes : Variability in impurity levels (e.g., residual Pd catalysts), solvent traces, or assay conditions (pH, temperature).
  • Troubleshooting :

  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
  • Replicate assays under standardized conditions (e.g., PBS buffer, 37°C) .
  • Perform control experiments with structurally analogous compounds (e.g., tert-butyl pyrrolidine carboxylates) to isolate structure-activity relationships .

Advanced Methodological Guidance

Q. What computational tools are recommended for modeling the compound’s conformational dynamics?

  • Software :

  • Gaussian 16 or ORCA for DFT calculations (geometric optimization, transition-state analysis).
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) to study solvent effects on ring puckering .
    • Validation : Cross-reference computational data with experimental NMR NOE effects or X-ray thermal parameters .

Q. How to design a structure-activity relationship (SAR) study for modifying the hexahydropyrrolooxazine scaffold?

  • Key modifications :

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-6 to modulate reactivity .
  • Replace the tert-butyl group with alternative carbamates (e.g., benzyl, allyl) to study steric effects .
    • Assays :
  • Evaluate catalytic activity in asymmetric synthesis (e.g., organocatalysis).
  • Screen for biological targets (e.g., kinase inhibition) using SPR (Surface Plasmon Resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.